molecular formula C14H14ClN3O3 B2774177 1-(3-Chloro-4-methoxyphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one CAS No. 1173025-75-6

1-(3-Chloro-4-methoxyphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Cat. No.: B2774177
CAS No.: 1173025-75-6
M. Wt: 307.73
InChI Key: BTQKYKJWMORFOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-4-methoxyphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a sophisticated chemical hybrid scaffold designed for pharmaceutical research and discovery. This compound features a pyrrolidin-2-one core, a privileged structure in medicinal chemistry, functionalized with both a 3-chloro-4-methoxyphenyl group and a 3-methyl-1,2,4-oxadiazole heterocycle. The 1,2,4-oxadiazole ring is a well-established bioisostere for ester and amide functionalities, offering improved metabolic stability and enhanced ability to form hydrogen bonds with biological targets, which can lead to increased binding affinity and selectivity . Compounds containing the 1,2,4-oxadiazole moiety have demonstrated a wide spectrum of biological activities in research settings, particularly in oncology. They have been investigated as potential therapeutic agents through mechanisms such as the inhibition of key cancer-related enzymes, including thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . Furthermore, structural analogs combining heterocyclic systems like oxadiazoles with a pyrrolidin-2-one framework have shown significant promise in neuroscience research, specifically as agonists for the CB1 cannabinoid receptor, indicating potential for investigating pain control and cerebral ischemia . This makes 1-(3-Chloro-4-methoxyphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one a versatile candidate for researchers exploring new lead compounds in these critical fields. This product is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3/c1-8-16-14(21-17-8)9-5-13(19)18(7-9)10-3-4-12(20-2)11(15)6-10/h3-4,6,9H,5,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQKYKJWMORFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CC(=O)N(C2)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-Chloro-4-methoxyphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a hybrid molecule that combines the structural features of pyrrolidinones and oxadiazoles. This structural combination is significant due to the biological activities exhibited by both moieties. Pyrrolidinones have been recognized for their diverse pharmacological effects, while oxadiazoles are known for their anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C13H14ClN3O3\text{C}_{13}\text{H}_{14}\text{ClN}_3\text{O}_3

This structure includes a 3-chloro-4-methoxyphenyl group and a 3-methyl-1,2,4-oxadiazol-5-yl moiety attached to a pyrrolidinone core.

Biological Activity Overview

Recent studies have highlighted the potential biological activities of this compound. The following sections summarize key findings related to its pharmacological properties.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles , including those similar to our compound, exhibit significant anticancer properties. Mechanistic studies have shown that these compounds can inhibit various cancer-related enzymes such as:

  • Thymidylate Synthase
  • Histone Deacetylases (HDAC)
  • Telomerase

A review article noted that oxadiazole derivatives have been effective against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties

The antimicrobial activity of compounds containing pyrrolidine and oxadiazole rings has been documented. For instance:

  • In vitro assessments demonstrated that certain pyrrolidine derivatives possess strong antibacterial activity against Gram-positive and Gram-negative bacteria.
  • The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Study on Anticancer Activity : A study focused on 1,3,4-oxadiazole derivatives showed that these compounds could effectively inhibit telomerase activity in cancer cells, leading to reduced proliferation rates .
  • Antimicrobial Evaluation : Another study evaluated the antibacterial effects of various pyrrolidine derivatives, finding that specific modifications significantly enhanced their efficacy against resistant bacterial strains .

Data Tables

Biological ActivityRelated CompoundMIC (mg/mL)Reference
Anticancer1,2,4-Oxadiazole DerivativeNot specified
AntibacterialPyrrolidine Derivative0.0039 - 0.025
AntifungalAlkaloid DerivativeNot specified

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the potential of 1,2,4-oxadiazole derivatives, including those with pyrrolidine scaffolds, as anticancer agents. These compounds have shown promising results against various cancer cell lines by inhibiting critical pathways involved in tumor growth. For example, derivatives of 1,2,4-oxadiazole have been reported to selectively inhibit human carbonic anhydrases (hCA), which play a significant role in cancer progression. In vitro evaluations indicated that certain derivatives exhibited nanomolar potency against hCA IX and II, suggesting their potential as anticancer therapeutics .

Anti-inflammatory Properties

The compound's structure suggests it may also possess anti-inflammatory properties. Research into similar oxadiazole-containing compounds has revealed their ability to modulate inflammatory pathways effectively. For instance, derivatives have been designed to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Some synthesized compounds demonstrated IC50 values significantly lower than standard anti-inflammatory drugs, indicating a potential for developing new anti-inflammatory therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. Modifications to the oxadiazole ring and the pyrrolidine moiety can significantly influence the compound's efficacy and selectivity. For example, variations in substituents on the phenyl ring have shown to alter the inhibitory activity against specific targets such as HDAC enzymes and COX proteins .

Case Study 1: Inhibition of Human Carbonic Anhydrases

In a study exploring the inhibition of human carbonic anhydrases by 1,2,4-oxadiazole derivatives, researchers synthesized a series of compounds based on the 1-(3-chloro-4-methoxyphenyl) scaffold. The most active compound exhibited an IC50 value of 89 pM against hCA IX and demonstrated significant selectivity over other isoforms. This study highlights the importance of structural modifications in enhancing target selectivity and potency .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of oxadiazole derivatives containing pyrrolidine rings. The study revealed that specific modifications led to enhanced COX-II inhibitory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The findings suggested that these novel compounds could serve as lead candidates for developing new anti-inflammatory therapies with improved safety profiles .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Chloro-4-methoxyphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one?

  • Methodology : Multi-step synthesis involving cyclization and coupling reactions. Key steps include:

  • Oxadiazole ring formation : Use nitrile intermediates with hydroxylamine under reflux in ethanol .
  • Pyrrolidinone assembly : Employ amide coupling agents (e.g., EDC/HOBt) or thermal cyclization in solvents like toluene or DMF at 80–100°C .
  • Catalysts : Nickel perchlorate or copper(II) triflate for regioselective cyclization (yields ~60–75%) .
    • Optimization : Solvent polarity and temperature gradients improve purity. Monitor via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Structural confirmation :

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy δ ~3.8 ppm, oxadiazole C=O δ ~165 ppm) .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) for purity assessment (>95%) .
    • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (e.g., m/z 362.08) .

Advanced Research Questions

Q. How to design experiments for evaluating its bioactivity in cancer research?

  • In vitro assays :

  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Target engagement : Molecular docking against kinases (e.g., EGFR) using AutoDock Vina, followed by enzymatic inhibition assays .
    • Controls : Compare with structurally similar analogs (e.g., 3-methyl vs. 3-phenyl oxadiazole derivatives) to isolate substituent effects .

Q. What strategies guide structure-activity relationship (SAR) studies for this compound?

  • Substituent variation :

  • Aromatic rings : Replace 3-chloro-4-methoxyphenyl with 3,4,5-trimethoxyphenyl to enhance lipophilicity and membrane permeability .
  • Oxadiazole modifications : Test 3-methyl vs. 3-ethyl groups to assess steric effects on target binding .
    • Biological testing : Correlate structural changes with IC₅₀ shifts in cytotoxicity assays. For example, 3-methyl oxadiazole derivatives show 2-fold higher potency than 3-ethyl analogs .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Case example : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM) may arise from:

  • Assay conditions : Differences in serum concentration (e.g., 5% FBS vs. 10% FBS) or incubation time (24h vs. 48h) .
  • Compound stability : Degradation in DMSO stock solutions over time; validate via HPLC before assays .
    • Resolution : Standardize protocols (e.g., CLSI guidelines) and use internal reference compounds .

Q. What crystallographic insights inform its molecular interactions?

  • Single-crystal X-ray diffraction : Monoclinic P2₁/n space group with unit cell parameters (a = 10.35 Å, b = 9.23 Å, c = 17.16 Å) .
  • Key interactions :

  • Hydrogen bonding : Oxadiazole O···H–N (2.8 Å) with kinase active sites.
  • Van der Waals contacts : Chlorophenyl group fits into hydrophobic pockets .

Methodological Guidance

Q. How to optimize reaction yields during synthesis?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance oxadiazole cyclization but require post-reaction dialysis to remove impurities .
  • Catalyst screening : Copper(II) triflate improves regioselectivity (yield +15%) compared to nickel perchlorate .
  • Workup : Use silica gel chromatography (ethyl acetate/hexane, 3:7) for purification .

Q. What methods assess thermal stability and solubility?

  • Thermogravimetric analysis (TGA) : Decomposition onset at ~220°C, indicating suitability for high-temperature applications .
  • Solubility profiling :

  • Aqueous : <0.1 mg/mL in PBS (pH 7.4); use DMSO/cosolvents (e.g., PEG 400) for in vitro studies .
  • Organic : Soluble in chloroform, DMF (>10 mg/mL) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.